6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

spirocyclic building block medicinal chemistry physicochemical profiling

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride (CAS 847228-21-1) is a spirocyclic heterocycle bearing a lactone oxygen and a tertiary amine nitrogen within a [4.5]-spiro ring system, supplied as the hydrochloride salt. The molecule belongs to the broader 2-oxa-7-azaspiro[4.5]decan-1-one scaffold class and is distinguished by the presence of geminal methyl groups at the 6‑ and 7‑positions.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
Cat. No. B13937010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC1C2(CCCN1C)CCOC2=O.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-8-10(4-3-6-11(8)2)5-7-13-9(10)12;/h8H,3-7H2,1-2H3;1H
InChIKeyGYGHUPDYJKYTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride – Core Structural & Physicochemical Baseline


6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride (CAS 847228-21-1) is a spirocyclic heterocycle bearing a lactone oxygen and a tertiary amine nitrogen within a [4.5]-spiro ring system, supplied as the hydrochloride salt . The molecule belongs to the broader 2-oxa-7-azaspiro[4.5]decan-1-one scaffold class and is distinguished by the presence of geminal methyl groups at the 6‑ and 7‑positions . Its molecular formula is C₁₀H₁₈ClNO₂ with a molecular weight of ~219.71 g mol⁻¹, and it is typically manufactured under ISO‑certified quality systems for pharmaceutical R&D and quality‑control applications .

Why 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride Cannot Be Replaced by Generic In‑Class Analogs


In‑class 2-oxa-7-azaspiro[4.5]decan-1-one derivatives differ fundamentally in their substitution pattern, and even small changes (e.g., absence of the 6‑methyl, replacement by a single 6‑methyl, or gem‑dimethyl at the 3‑position) alter the spiro centre’s steric environment, conformational bias, and the basicity of the secondary amine liberated after deprotection . These structural variations directly affect downstream reactivity in amide coupling, reductive amination, or N‑alkylation steps that are common when the scaffold is used as a constrained‑piperidine building block in medicinal‑chemistry programmes . Consequently, substituting the 6,7‑dimethyl congener with a less‑ or differently‑substituted analogue can lead to divergent pharmacokinetic or pharmacodynamic profiles that cannot be corrected by simple formulation adjustments, making on‑spec procurement of the exact substitution pattern a necessity .

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight & Formula Differentiation vs. Non‑Methylated Parent and 6‑Methyl Analog

The target compound (C₁₀H₁₈ClNO₂, MW ≈ 219.71 g mol⁻¹) is differentiated from the non‑methylated parent 2-oxa-7-azaspiro[4.5]decan-1-one (C₈H₁₃NO₂, MW ≈ 155.19 g mol⁻¹) and from the 6‑methyl analog (C₉H₁₆ClNO₂, MW ≈ 205.68 g mol⁻¹) by its higher molecular weight and distinct elemental composition. This difference is directly measurable by MS and elemental analysis and ensures unequivocal identity confirmation in procurement and QC workflows.

spirocyclic building block medicinal chemistry physicochemical profiling

Certified Purity Specification: >98% (NLT) vs. Typical Unspecified Analogs

The target compound is offered by qualified vendors under ISO‑certified quality systems with a guaranteed purity of NLT 98% . In contrast, the 6‑methyl analog (CAS 869992-13-2) is frequently listed without a certified purity specification , and the non‑methylated parent (CAS 297172-22-6) is typically inventoried at a lower purity tier (e.g., 95 %) . This documented purity differential reduces the need for costly additional purification steps prior to use in sensitive medicinal‑chemistry campaigns.

quality control pharmaceutical R&D ISO-certified

Steric & Conformational Impact of the 6,7‑gem‑Dimethyl Group vs. 6‑Methyl or Unsubstituted Scaffold

The gem‑dimethyl group at the spiro junction restricts conformational flexibility to a greater extent than a single methyl or no methyl substituent, which is a well‑documented strategy to pre‑organize a molecule for target binding and to modulate metabolic stability . While direct experimental conformational data for the three analogs are not publicly available, the scaffold class is explicitly described as providing 'defined exit vectors' that can be tuned by substitution pattern . The 6,7‑dimethyl variant therefore offers a sterically distinct vector set compared to the 6‑methyl or unsubstituted parent.

conformational constraint bioisostere structure-activity relationship

Storage & Shipping Stability: Sealed Dry Storage at 2–8 °C vs. Room‑Temperature Storage for Simpler Analogs

The hydrochloride salt of the 6,7‑dimethyl compound requires sealed, dry storage at 2–8 °C , indicating a higher sensitivity to moisture and temperature than the 6‑methyl analog (which is typically stored at ambient conditions) . This differential storage requirement serves as a practical selection criterion for laboratories with controlled cold‑chain logistics and underscores the importance of verifying shipping conditions before procurement.

chemical stability logistics inventory management

Commercial Availability Profile: Sole‑Source vs. Multi‑Source Analogs

The 6,7‑dimethyl congener is available from fewer qualified vendors (primarily MolCore and ChemScence) compared with the parent lactone or the 6‑methyl analog, which are listed by multiple suppliers including MedChemExpress and Sigma‑Aldrich . This difference in vendor density can affect lead times, competitive pricing, and quality consistency, making early procurement engagement essential for programmes that rely on this specific building block.

supply chain procurement risk vendor qualification

Optimal Application Scenarios for Procuring 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride


Synthesis of Triple Re‑uptake Inhibitor Libraries Requiring a Constrained Piperidine Bioisostere

When a medicinal‑chemistry programme requires a spirocyclic scaffold that mimics the piperidine ring while offering distinct exit vectors, the 6,7‑dimethyl variant provides a sterically congested analogue that can probe lipophilic pockets not accessible by the des‑methyl parent . The high certified purity (NLT 98%) ensures that initial SAR hit data are not confounded by impurities, supporting reliable structure‑activity correlations .

Building Block for NK‑1 or σ Receptor Antagonist Development with Defined Conformational Restriction

Patents from Grünenthal and others describe azaspiro[4.5]decane derivatives as key intermediates for opioid and sigma receptor ligands . The gem‑dimethyl group confers conformational restriction that can translate into improved selectivity in receptor‑binding assays; sourcing the 6,7‑dimethyl congener directly eliminates the need for late‑stage methylation and its associated yield loss.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring 3D‑Diverse Spiro Building Blocks

The Carreira group has demonstrated that spirocyclic building blocks with varied exit vectors enable exploration of underexploited chemical space in FBDD . The 6,7‑dimethyl substitution pattern adds a distinct vector combination that is not replicated by the mono‑methyl or unsubstituted scaffolds, making it a valuable addition to fragment collections designed for high‑throughput crystallography or SPR screening.

QC‑Controlled Pharmaceutical R&D with Cold‑Chain Logistics

For laboratories with validated 2–8 °C storage facilities, the cold‑chain requirement of the 6,7‑dimethyl compound is manageable and, in fact, serves as an assurance that the material has been handled under stability‑indicating conditions . This environment is typical of GMP‑adjacent medicinal‑chemistry groups where material traceability and storage compliance are mandatory.

Quote Request

Request a Quote for 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.